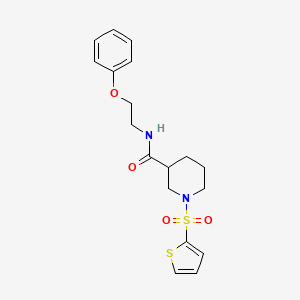
1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical processes, including reactions with sulfonyl chlorides and other functional group transformations. For example, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate (Khalid, Rehman, & Abbasi, 2014). Such processes typically involve reactions with alkyl/aryl sulfonyl chlorides, highlighting the versatility of piperidine as a scaffold for synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and biological activity. Crystal structure analysis can provide insights into the conformational preferences of these molecules. Aydinli et al. (2010) reported on the crystal structures of certain piperidine derivatives, shedding light on their spatial arrangement and conformational dynamics (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, which can be leveraged to modify their structure and, consequently, their biological activity. The introduction of sulfonyl groups, for example, is a common modification that can influence the molecules' pharmacological properties. Warren and Knaus (1987) explored the 1,3-dipolar cycloaddition reactions of piperidine derivatives with organic azides, leading to sulfonamide products (Warren & Knaus, 1987).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have explored methods to synthesize novel compounds incorporating elements similar to 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide. These methods aim to produce new non-natural amino acids and other derivatives with potential biological activities. For example, Monteiro et al. (2010) discussed two routes for synthesizing N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, leading to new non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety (Monteiro, Kołomańska, & Suárez, 2010).
Anticancer Agents
Some derivatives have been evaluated for their potential as anticancer agents. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding compounds with low IC50 values indicating strong anticancer activity relative to doxorubicin (Rehman et al., 2018).
Antimicrobial Activity
Derivatives bearing the piperidine nucleus have also been studied for their antimicrobial activity. Ajani et al. (2013) synthesized a series of N,N-diethyl amide-bearing sulfonamides and investigated their antimicrobial activity, finding certain derivatives to exhibit marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).
Ligand-Receptor Interaction Studies
In the context of neuroscience, Canale et al. (2016) explored the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming to design selective 5-HT7 receptor ligands or multifunctional agents. Their study identified compounds with potent and selective 5-HT7 receptor antagonist activity and demonstrated antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Battery Technology
In materials science, Ketack Kim et al. (2013) investigated 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) as a co-solvent in Li-ion batteries, demonstrating its utility in improving conductivity and discharge capacity in mixed electrolyte systems (Kim, Cho, & Shin, 2013).
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-3-24(22,23)17-8-6-12(7-9-17)15(19)16-14-10-13(18(20)21)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQPSSPETWCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)
![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)